2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
Brand Name: Vulcanchem
CAS No.: 13080-23-4
VCID: VC20971474
InChI: InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20)
SMILES: CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I
Molecular Formula: C13H14I3NO4
Molecular Weight: 628.97 g/mol

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid

CAS No.: 13080-23-4

Cat. No.: VC20971474

Molecular Formula: C13H14I3NO4

Molecular Weight: 628.97 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid - 13080-23-4

Specification

CAS No. 13080-23-4
Molecular Formula C13H14I3NO4
Molecular Weight 628.97 g/mol
IUPAC Name 2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]butanoic acid
Standard InChI InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20)
Standard InChI Key SEPSYIXFWLWAQJ-UHFFFAOYSA-N
SMILES CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I
Canonical SMILES CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator